4H-Pyran-4-one, 2-butyl-3-hydroxy-
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Overview
Description
4H-Pyran-4-one, 2-butyl-3-hydroxy- is an organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing heterocycles that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties
Preparation Methods
The synthesis of 4H-Pyran-4-one, 2-butyl-3-hydroxy- can be achieved through several methods. One common synthetic route involves the cyclization of diethylacetone dioxalate to chelidonic acid, which then undergoes decarboxylation to yield 4H-Pyran-4-one . Another method involves heating I-Methoxypent-1-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts . These methods highlight the versatility and efficiency of synthetic strategies for producing pyran derivatives.
Chemical Reactions Analysis
4H-Pyran-4-one, 2-butyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in hetero-Diels-Alder reactions with aldehydes to form 2-substituted 2,3-dihydro-4H-pyran-4-ones . The compound’s hydroxyl group also plays a significant role in its reactivity, contributing to its antioxidant properties . Common reagents used in these reactions include aldehydes, malononitrile, and 1,3-dicarbonyl compounds . The major products formed from these reactions are often pyran derivatives with enhanced biological activity.
Scientific Research Applications
4H-Pyran-4-one, 2-butyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it serves as a precursor for synthesizing various pyran derivatives with potential pharmaceutical properties . In biology, its antioxidant properties make it a valuable compound for studying oxidative stress and related diseases . In medicine, it has shown promise in combating oomycete pathogens, which are responsible for several plant diseases . Additionally, its unique structure and reactivity make it a useful compound in industrial applications, such as the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2-butyl-3-hydroxy- involves its interaction with molecular targets and pathways. For example, molecular docking studies have shown that the hydroxypyrone ring of this compound can form effective interactions with β-tubulin protein, indicating its potential as an anti-cancer agent . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, which is facilitated by the hydroxyl group at the olefin position . These interactions highlight the compound’s potential in therapeutic applications.
Comparison with Similar Compounds
4H-Pyran-4-one, 2-butyl-3-hydroxy- can be compared with other similar compounds, such as 2-ethyl-3-hydroxy-4H-pyran-4-one (ethyl maltol) and 4-hydroxy-2-pyrones . While all these compounds share a pyran ring structure, 4H-Pyran-4-one, 2-butyl-3-hydroxy- is unique due to its specific substituents, which contribute to its distinct reactivity and biological properties. Ethyl maltol, for instance, is widely used as a food additive due to its flavor-enhancing properties , whereas 4-hydroxy-2-pyrones are of interest for their potential as biorenewable molecules .
Properties
CAS No. |
4940-17-4 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-butyl-3-hydroxypyran-4-one |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-8-9(11)7(10)5-6-12-8/h5-6,11H,2-4H2,1H3 |
InChI Key |
PLIHKNUTGDTARM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)C=CO1)O |
Origin of Product |
United States |
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